molecular formula C7H7FN2O3 B12822336 2-Fluoro-4-methoxy-6-nitroaniline

2-Fluoro-4-methoxy-6-nitroaniline

Cat. No.: B12822336
M. Wt: 186.14 g/mol
InChI Key: FAJNWJVALGNFSM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-6-nitroaniline is an aromatic compound with a benzene ring substituted with a fluorine atom, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-6-nitroaniline typically involves the nitration of 2-fluoro-4-methoxyaniline. One common method includes the protection of the amino group followed by nitration and subsequent deprotection. For example, 2-fluoro-4-methoxyaniline can be protected using an acetyl group, nitrated using a mixture of nitric acid and sulfuric acid, and then deprotected to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure safety and efficiency. The nitration step, in particular, is carefully controlled to prevent thermal runaway and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-methoxy-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-6-nitroaniline depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, it is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer therapy . The nitro group can be reduced to an amino group, which then interacts with molecular targets to exert its effects.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-methoxy-6-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-4-methoxy-6-nitroaniline

InChI

InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3

InChI Key

FAJNWJVALGNFSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)N)[N+](=O)[O-]

Origin of Product

United States

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